molecular formula C23H22N2O4S B15312684 N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide

N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide

Cat. No.: B15312684
M. Wt: 422.5 g/mol
InChI Key: IHCTUOMWHXKPKK-UHFFFAOYSA-N
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Description

N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that combines a xanthene core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the xanthene derivative with a sulfonamide precursor, such as methylsulfonyl chloride, in the presence of a base like triethylamine.

    Final coupling: The final step is the coupling of the sulfonamide-substituted xanthene with the appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfamoyl)phenyl)formamide
  • N-(2-(methylsulfamoyl)phenyl)acetamide
  • N-(2-(methylsulfamoyl)phenyl)benzamide

Uniqueness

N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene core and the sulfonamide group, which imparts both fluorescent properties and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[2-(methylsulfamoylmethyl)phenyl]methyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-24-30(27,28)15-17-9-3-2-8-16(17)14-25-23(26)22-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)22/h2-13,22,24H,14-15H2,1H3,(H,25,26)

InChI Key

IHCTUOMWHXKPKK-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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